molecular formula C22H30N8O B11094248 N,N-dimethyl-4-[(1E,3E)-3-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}prop-1-en-1-yl]aniline

N,N-dimethyl-4-[(1E,3E)-3-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}prop-1-en-1-yl]aniline

Cat. No.: B11094248
M. Wt: 422.5 g/mol
InChI Key: OVXNRXZYSPZSDW-LCMORSEMSA-N
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Description

(E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENAL 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a propenal moiety, and a triazine ring. The combination of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENAL 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The initial step often includes the formation of the propenal moiety through an aldol condensation reaction. This is followed by the introduction of the dimethylamino group via nucleophilic substitution. The final step involves the formation of the triazine ring through a cyclization reaction, often under acidic or basic conditions to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENAL 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino and triazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENAL 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENAL 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENAL 1-[4-MORPHOLINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H30N8O

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H30N8O/c1-28(2)19-9-7-18(8-10-19)6-5-11-23-27-20-24-21(29-12-3-4-13-29)26-22(25-20)30-14-16-31-17-15-30/h5-11H,3-4,12-17H2,1-2H3,(H,24,25,26,27)/b6-5+,23-11+

InChI Key

OVXNRXZYSPZSDW-LCMORSEMSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4

Origin of Product

United States

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